Fructosyl-Lysin

Übersicht

Beschreibung

Fructoselysine is an Amadori product formed by the non-enzymatic glycation of lysine with glucose. It is a key intermediate in the Maillard reaction, which occurs during the heating of food products. This compound is significant in food chemistry and biology due to its role in the formation of advanced glycation end products (AGEs), which are associated with various health conditions .

Wissenschaftliche Forschungsanwendungen

Fructoselysine hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Lebensmittelchemie: Es wird verwendet, um die Maillard-Reaktion und die Bildung von AGEs in Lebensmitteln zu untersuchen.

5. Wirkmechanismus

Fructoselysine übt seine Wirkungen hauptsächlich durch seine Beteiligung an der Maillard-Reaktion aus. Diese Reaktion führt zur Bildung von AGEs, die Proteine und andere Biomoleküle modifizieren können und ihre Funktion beeinflussen. In Bakterien wie Escherichia coli wird Fructoselysine von bestimmten Enzymen metabolisiert, was zur Produktion von Glucose-6-Phosphat und Lysin führt .

Wirkmechanismus

Target of Action

Fructosyl-lysine is an Amadori adduct of glucose to lysine . It is a product of the Maillard reaction, which is a non-enzymatic reaction between reducing sugars and amines . The primary targets of Fructosyl-lysine are proteins, specifically the lysine residues in proteins . These proteins play various roles in the body, including structural, enzymatic, and regulatory functions.

Mode of Action

Fructosyl-lysine interacts with its targets (lysine residues in proteins) through a process known as glycation . This is a non-enzymatic reaction where a reducing sugar, such as glucose, reacts with the amino groups of proteins, forming a Schiff base that rearranges to form a stable ketoamine product, or Amadori product . Fructosyl-lysine is one such Amadori product .

Biochemical Pathways

The formation of Fructosyl-lysine is part of the early-stage glycation process, which leads to the formation of advanced glycation end products (AGEs) . AGEs are formed from the degradation of Amadori products like Fructosyl-lysine and the glycation of proteins by dicarbonyl metabolites . Examples of AGEs formed from Fructosyl-lysine degradation include N-carboxymethyl-lysine (CML) and glucosepane .

Result of Action

The formation of Fructosyl-lysine and subsequent AGEs can lead to functional impairment of proteins . This can contribute to the pathogenesis of various diseases, including diabetes, where increased levels of Fructosyl-lysine and AGEs have been observed .

Action Environment

The formation of Fructosyl-lysine is influenced by the concentration of reducing sugars and proteins in the body . Conditions such as hyperglycemia can increase the rate of Fructosyl-lysine formation . Additionally, environmental factors such as temperature and pH can influence the Maillard reaction and thus the formation of Fructosyl-lysine .

Biochemische Analyse

Biochemical Properties

Fructosyl-lysine plays a significant role in biochemical reactions. It is involved in early-stage glycation by glucose, forming fructosamine adducts . The enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase interact with Fructosyl-lysine, breaking it down into glucose 6-phosphate and lysine .

Cellular Effects

Fructosyl-lysine’s effects on cells are primarily related to its role in glycation processes. Glycation, particularly advanced glycation end products (AGEs), contributes to the pathogenesis of vascular complications of diabetes .

Molecular Mechanism

Fructosyl-lysine exerts its effects at the molecular level through its involvement in the formation of AGEs. AGEs are formed from the degradation of Fructosyl-lysine and glycation of proteins by methylglyoxal (MG) and related physiological dicarbonyl metabolites .

Temporal Effects in Laboratory Settings

The effects of Fructosyl-lysine over time in laboratory settings are closely tied to its role in the formation of AGEs. AGEs are stable and can be robustly quantitated in tissues and body fluids using stable isotopic dilution analysis liquid chromatography-tandem mass spectrometry .

Metabolic Pathways

Fructosyl-lysine is involved in the metabolic pathway of glycation. It is broken down by the enzymes fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase into glucose 6-phosphate and lysine .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Fructoselysine kann durch Reaktion von Lysin mit Glucose unter kontrollierten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen des Gemisches, um die Maillard-Reaktion zu fördern, die zur Bildung von Fructoselysine führt. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, sind entscheidend, um die Ausbeute und Reinheit des Produkts zu optimieren .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Fructoselysine während der Lebensmittelverarbeitung hergestellt, insbesondere bei Produkten, die hohen Temperaturen ausgesetzt sind, wie z. B. beim Backen und Braten. Die Bildung von Fructoselysine wird von Faktoren wie der Art der Lebensmittel, den Verarbeitungsbedingungen und dem Vorhandensein anderer Zutaten beeinflusst .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fructoselysine unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel, die bei der Oxidation von Fructoselysine verwendet werden, sind Wasserstoffperoxid und Metallionen.

Saure Bedingungen: Hydrolysereaktionen erfordern typischerweise saure Bedingungen, wobei häufig Salzsäure verwendet wird.

Hauptprodukte:

Furosin: Entsteht durch die säurekatalysierte Hydrolyse von Fructoselysine.

Fortgeschrittene Glykierungsendprodukte (AGEs): Entstehen durch die Oxidation von Fructoselysine.

Vergleich Mit ähnlichen Verbindungen

Fructoselysine ähnelt anderen Amadori-Produkten, wie z. B.:

N-ε-Carboxymethyllysin: Ein weiteres Glykierungsprodukt, das aus Lysin und Glucose gebildet wird.

Lactuloselysine: Entsteht aus der Reaktion von Lysin mit Lactulose.

Eindeutigkeit: Fructoselysine ist aufgrund seines spezifischen Bildungsweges und seiner Rolle als Vorläufer verschiedener AGEs einzigartig. Sein Vorhandensein in Lebensmitteln und biologischen Systemen macht es zu einem wertvollen Marker für die Untersuchung der Maillard-Reaktion und ihrer Auswirkungen .

Eigenschaften

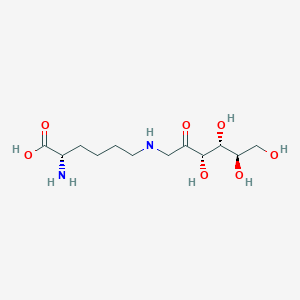

IUPAC Name |

(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/t7-,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSYFTQDGRDJNV-AYHFEMFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045836 | |

| Record name | Fructoselysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21291-40-7 | |

| Record name | ε-Fructoselysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21291-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructosyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021291407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructoselysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRUCTOSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2RDS6J0Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

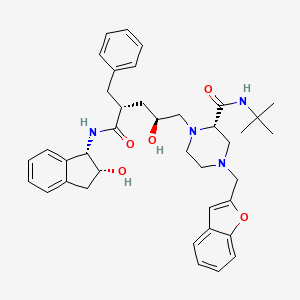

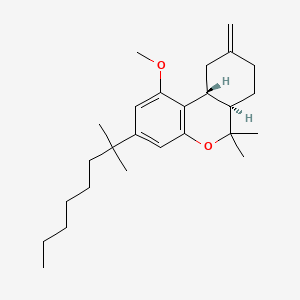

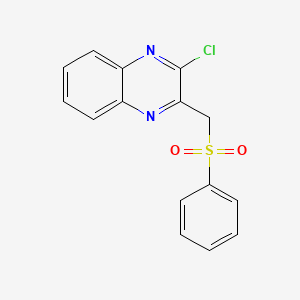

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)

![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)

![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)

![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)

![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)

![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)